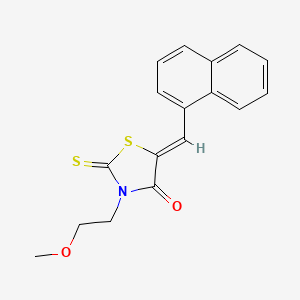![molecular formula C16H21N3O3 B4681722 N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4681722.png)
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide
描述
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as N-phenylbutylaminoacetylpyrrolidinecarboxamide (PBAP), is a chemical compound that has been studied for its potential use in scientific research. PBAP belongs to the class of pyrrolidine carboxamides and has shown promising results in various laboratory experiments.
作用机制
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide is believed to exert its neuroprotective effects through multiple mechanisms, including antioxidant activity, anti-inflammatory activity, and modulation of cell signaling pathways. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to inhibit the activation of inflammatory pathways, such as NF-κB and MAPK signaling pathways. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its low toxicity, good solubility, and stability. This compound can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited bioavailability and poor permeability across the blood-brain barrier. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are still unknown.
未来方向
For N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide research include studying its safety and efficacy in humans, exploring its potential use as a drug delivery system, and investigating its potential use in the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and stroke. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's neuroprotective effects and to identify potential targets for therapeutic intervention.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in various scientific research fields, including neurology, pharmacology, and toxicology. This compound has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to improve cognitive function and memory in animal models. In pharmacology, this compound has been studied for its potential use as a drug delivery system and as a potential drug candidate for various diseases. In toxicology, this compound has been studied for its potential use as a protective agent against oxidative stress and neurotoxicity.
属性
IUPAC Name |
1-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-8-19-10-12(9-14(19)20)16(22)18-13-6-4-11(5-7-13)15(17)21/h4-7,12H,2-3,8-10H2,1H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDWJRVVBVFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1H-indazol-6-yl-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4681642.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4681650.png)

![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4681678.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![6-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4681700.png)
![N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)


![ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681736.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4681752.png)